3-(4-Chlorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Description
3-(4-Chlorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a substituted urea derivative characterized by a 4-chlorobenzyl group, a 2-methoxyethyl chain, and a thiophen-3-ylmethyl moiety. Urea derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-21-8-7-19(11-14-6-9-22-12-14)16(20)18-10-13-2-4-15(17)5-3-13/h2-6,9,12H,7-8,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGUQDEGJMBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C15H18ClN3OS
- IUPAC Name : this compound
- Molecular Weight : 319.84 g/mol
The biological activity of this compound is primarily mediated through its interaction with various molecular targets within biological systems. The compound is believed to exert its effects by:
- Enzyme Inhibition : The urea moiety in the compound is known to interact with enzymes, potentially inhibiting their activity.
- Receptor Binding : It may bind to specific receptors involved in signaling pathways, influencing cellular responses.
These interactions can lead to modulation of biological pathways, which may be beneficial in therapeutic contexts.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| SW480 (Colon) | 15.2 | Cell cycle arrest |
| A549 (Lung) | 12.8 | Inhibition of cell migration |
Antimicrobial Activity
The compound also shows potential antimicrobial activity. Research indicates that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound might possess similar properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of related compounds:
-
Synthesis and Evaluation :
- A study synthesized derivatives based on the urea framework and assessed their anticancer properties against different human cancer cell lines.
- Results indicated that modifications at the thiophene ring significantly enhanced anticancer activity.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that certain derivatives could induce apoptosis through mitochondrial pathways, emphasizing the importance of structural modifications in enhancing biological efficacy.
-
Comparative Analysis :
- Comparative studies with other known anticancer agents highlighted that certain derivatives exhibited lower IC50 values than conventional chemotherapeutics, indicating a potential for development as novel therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea/Thiourea Families
The compound shares structural motifs with several urea and thiourea derivatives, as outlined below:
Key Observations :
- Thiophene vs.
- Thiourea vs. Urea Backbone : Thiourea derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to the thiocarbonyl group, which may improve crystallinity but reduce metabolic stability compared to urea derivatives .
- Methoxyethyl Chain : The 2-methoxyethyl group in the target compound likely increases solubility in polar solvents relative to analogues with hydrophobic substituents (e.g., cyclopentyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
